Esafloxacin

Description

Structure

3D Structure

Properties

CAS No. |

79286-77-4 |

|---|---|

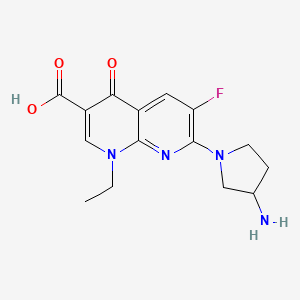

Molecular Formula |

C15H17FN4O3 |

Molecular Weight |

320.32 g/mol |

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C15H17FN4O3/c1-2-19-7-10(15(22)23)12(21)9-5-11(16)14(18-13(9)19)20-4-3-8(17)6-20/h5,7-8H,2-4,6,17H2,1H3,(H,22,23) |

InChI Key |

BQDVLIDLHOSQHC-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCC(C3)N)F)C(=O)O |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCC(C3)N)F)C(=O)O |

Other CAS No. |

129672-09-9 |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for Esafloxacin

Retrosynthetic Analysis of Esafloxacin Scaffolds

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process allows chemists to devise a logical and efficient forward synthesis. While specific retrosynthetic analyses for this compound are not extensively published, a logical approach can be inferred from the synthesis of its close analogue, Levofloxacin (B1675101).

The key disconnections for the this compound scaffold would likely involve:

C-N bond disconnection at the C-7 position: This is a common strategy for fluoroquinolones, separating the quinolone core from the piperazine (B1678402) moiety. This leads to a key intermediate, the tricyclic carboxylic acid, and N-methylpiperazine.

Disconnection of the pyridobenzoxazine ring system: This complex ring system can be broken down further. A critical disconnection would be at the ether linkage and the bond forming the third ring, leading to a substituted quinolone and a chiral propylene (B89431) oxide derivative.

Quinolone core disconnection: The quinolone core itself can be retrosynthetically cleaved via established methods like the Gould-Jacobs reaction, leading to simpler aniline (B41778) and malonate derivatives.

This conceptual breakdown provides a roadmap for the synthetic chemist, highlighting the key bond formations necessary to construct the this compound molecule.

Novel Methodologies for this compound Synthesis

The synthesis of this compound and its analogues has benefited from advancements in synthetic organic chemistry, with a focus on efficiency, stereocontrol, and sustainability.

Stereoselective Synthesis Approaches for this compound Enantiomers

This compound possesses a chiral center at the C-3 position of the pyridobenzoxazine ring system. The biological activity of fluoroquinolones is often highly dependent on their stereochemistry, with one enantiomer typically being significantly more active than the other. wikipedia.org For Levofloxacin, the (S)-enantiomer is the active form. wikipedia.org Therefore, stereoselective synthesis is paramount.

Key strategies for achieving enantiomerically pure this compound include:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, the synthesis of the chiral benzoxazine (B1645224) core can start from a chiral amino alcohol, thereby setting the desired stereochemistry early in the synthetic sequence.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in a key bond-forming step is a powerful strategy. For example, asymmetric hydrogenation or asymmetric cyclization reactions can be employed to create the chiral center with high enantiomeric excess. Asymmetric transfer hydrogenation has been utilized for the synthesis of chiral 3,4-dihydro-2H-1,4-benzoxazines, which are key precursors to compounds like Levofloxacin.

| Approach | Description | Key Intermediates |

| Chiral Pool | Utilizes enantiomerically pure starting materials to introduce stereochemistry. | Chiral amino alcohols, (S)-propylene oxide |

| Asymmetric Catalysis | Employs chiral catalysts to control the stereochemical outcome of a reaction. | Prochiral ketones, enamines |

Green Chemistry Principles in this compound Production

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. ispe.orgeuropa.eu The synthesis of fluoroquinolones, including this compound, can be made more sustainable through several approaches. researchgate.net

Traditional methods for fluoroquinolone synthesis often involve hazardous solvents, harsh reaction conditions, and the generation of significant waste. researchgate.net Green chemistry initiatives focus on:

Use of Safer Solvents: Replacing toxic organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids. jddhs.com

Catalytic Reactions: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents, thereby minimizing waste. ispe.org

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

For instance, the final step in the synthesis of Levofloxacin, the reaction of the tricyclic carboxylic acid with N-methylpiperazine, is often carried out in polar aprotic solvents like DMSO at high temperatures. sciforum.net Research into greener alternatives, such as using recyclable solvents or performing the reaction under milder, catalytically-driven conditions, is an active area of investigation. researchgate.net Mechanochemical methods, like ball milling, are also being explored as a solvent-free approach for the solid-state transformations of related compounds like Levofloxacin. acs.org

Derivatization Techniques for Structure-Activity Relationship Elucidation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov Derivatization, the chemical modification of a lead compound, is a key tool in SAR exploration.

Chemical Modification of Core this compound Structure

The core structure of this compound offers several positions for chemical modification to probe its interaction with bacterial targets, primarily DNA gyrase and topoisomerase IV. wikipedia.org Key modifications often focus on:

The C-7 Piperazine Moiety: This is the most frequently modified position in fluoroquinolones and significantly influences antibacterial potency, spectrum, and pharmacokinetic properties. nih.govresearchgate.net Introducing various substituents on the piperazine ring can modulate the compound's interaction with the enzyme-DNA complex.

The N-1 Substituent: The group at the N-1 position also plays a crucial role in antibacterial activity. While this compound has a fused ring system, in other fluoroquinolones, modifications at this position can impact potency and target selectivity. nih.gov

The C-6 Fluoro Group: The fluorine atom at the C-6 position is generally considered essential for the potent antibacterial activity of this class of compounds. nih.gov

The C-8 Position: Modifications at the C-8 position can influence oral absorption and activity against anaerobic bacteria. nih.gov

| Modification Site | Impact on Activity | Example Substituents |

| C-7 Piperazine | Potency, Spectrum, Pharmacokinetics | Alkyl, Aryl, Heterocyclic groups |

| N-1 Position | Potency, Target Selectivity | Cyclopropyl (B3062369), Aryl groups |

| C-8 Position | Oral Absorption, Anaerobic Activity | Halogen, Methoxy (B1213986) groups |

Synthesis of this compound Analogues for Mechanistic Probing

To gain a deeper understanding of the mechanism of action of this compound, medicinal chemists synthesize a variety of analogues. These analogues are designed to probe specific interactions with the target enzymes and to understand the molecular basis of its antibacterial effect.

Examples of such analogues include:

Analogues with Modified C-7 Substituents: Synthesizing a series of compounds with different cyclic amines at the C-7 position can help to map the binding pocket of the enzyme and identify key interactions that contribute to potency. nih.govacs.org

Derivatives of the Carboxylic Acid Group: The carboxylic acid at the C-3 position is crucial for binding to the target enzymes. Converting this group to esters, amides, or other bioisosteres can help to elucidate its role in the binding process and can also be a strategy to create prodrugs. rsc.orgimpactfactor.org

Thionated Analogues: Replacing the carbonyl oxygen at the C-4 position with a sulfur atom (thionation) can alter the electronic properties and metal-chelating ability of the molecule, providing insights into the importance of this functionality for biological activity. nih.govmdpi.com

Hybrid Molecules: Conjugating this compound to other bioactive molecules, such as other antibiotics or cell-penetrating peptides, is a strategy to create dual-action agents or to enhance cellular uptake. nih.gov

These carefully designed synthetic efforts, coupled with biological evaluation, are essential for advancing our understanding of this compound and for the development of new and improved antibacterial agents.

Purification and Characterization of Synthetic Intermediates and Final this compound Products

The purification and characterization of synthetic intermediates and the final this compound product are critical steps to ensure the quality, purity, and identity of the compound. Various analytical techniques are employed throughout the synthesis to monitor the progress of reactions and to characterize the resulting compounds.

A key intermediate in the synthesis of this compound is 7-[3-(Acetylamino)-1-pyrrolidinyl]-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. The synthesis of this compound hydrochloride is achieved through the hydrolysis of this acetylamino intermediate. prepchem.com In a typical procedure, a mixture of the acetylamino intermediate is heated under reflux with hydrochloric acid. After the reaction is complete, the mixture is concentrated, and the residue is treated with ethanol to precipitate the hydrochloride salt of this compound. prepchem.com The resulting solid is then collected and can be further purified by recrystallization from a solvent system like ethanol-water to yield the final product. prepchem.com

Purification Techniques:

Purification of this compound and its intermediates often involves standard laboratory techniques, including:

Recrystallization: This is a common method for purifying solid compounds. The choice of solvent is crucial and is often determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. For this compound hydrochloride, an ethanol-water mixture has been used effectively. prepchem.com

Chromatography: Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are invaluable for separating complex mixtures and isolating pure compounds. For fluoroquinolones, reversed-phase HPLC is frequently employed for both analytical and preparative separations. Chiral chromatography, specifically ligand-exchange chromatography, has been successfully used for the separation of enantiomers of related compounds like ofloxacin, which could be applicable to this compound if chiral purity is a concern. nih.govresearchgate.net

Extraction: Liquid-liquid extraction is used to separate compounds based on their differential solubilities in two immiscible liquid phases, often an aqueous phase and an organic solvent. This is particularly useful for work-up procedures to remove inorganic salts and other water-soluble impurities.

Filtration: This simple technique is used to separate solid products from liquid reaction mixtures or crystallization solvents.

The following table summarizes some of the purification techniques that can be applied to this compound and its precursors.

| Purification Technique | Application | Compound Stage |

| Recrystallization | Final purification of the solid product | Final Product & Intermediates |

| Column Chromatography | Separation of reaction mixtures | Intermediates |

| High-Performance Liquid Chromatography (HPLC) | High-purity separation and analysis | Final Product & Intermediates |

| Chiral HPLC | Separation of enantiomers | Final Product |

| Liquid-Liquid Extraction | Work-up and removal of impurities | Intermediates |

| Filtration | Isolation of solid products | Final Product & Intermediates |

Characterization Methods:

A suite of analytical methods is used to confirm the identity, purity, and structure of the synthesized this compound and its intermediates. These methods provide detailed information about the molecular structure and composition of the compounds.

Melting Point: The melting point of a crystalline solid is a physical property that can be used as an indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity. For example, the melting point of this compound hydrochloride has been reported to be in the range of 285°-290°C (with decomposition). prepchem.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis.

The table below outlines the primary characterization methods and the type of information they provide.

| Characterization Method | Information Obtained |

| Melting Point | Purity and identification |

| ¹H and ¹³C NMR Spectroscopy | Molecular structure and connectivity |

| Mass Spectrometry | Molecular weight and fragmentation |

| Infrared (IR) Spectroscopy | Presence of functional groups |

| UV-Vis Spectroscopy | Electronic transitions and quantification |

Derivatization Strategies:

Derivatization, the chemical modification of a compound to produce a new compound with different properties, can be employed for various purposes, including enhancing analytical detection or modifying biological activity.

For analytical purposes, derivatization is often used to improve the detectability of a compound in techniques like HPLC or gas chromatography (GC). For a molecule like this compound, which already possesses chromophores, derivatization for UV-Vis detection might not be necessary. However, for mass spectrometric detection, derivatization can be used to enhance ionization efficiency. ddtjournal.com For instance, the primary amino group in this compound could be derivatized to introduce a more readily ionizable moiety.

From a medicinal chemistry perspective, derivatization of the core this compound structure could be explored to generate analogs with potentially improved properties, such as enhanced antibacterial activity, a broader spectrum of activity, or a better pharmacokinetic profile. The primary amino group and the carboxylic acid group are common sites for such modifications in the fluoroquinolone class of antibiotics.

Molecular Mechanisms of Action of Esafloxacin

Interaction with Bacterial Topoisomerases

The primary mechanism of action for fluoroquinolones like Esafloxacin involves the inhibition of DNA gyrase and topoisomerase IV. nih.govmsdmanuals.comnih.gov Both enzymes are heterotetrameric, meaning they are composed of four subunit proteins. nih.govuniprot.org DNA gyrase consists of two GyrA and two GyrB subunits (A₂B₂), while topoisomerase IV is made up of two ParC and two ParE subunits (C₂E₂). nih.govmdpi.com The GyrA and ParC subunits are homologous and are responsible for the DNA cleavage and reunion activity, while the GyrB and ParE subunits are also homologous and possess ATPase activity, which provides the energy for the enzymatic reaction. nih.govuniprot.orgmdpi.com

This compound targets the DNA gyrase enzyme, which is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. nih.govmicrobeonline.com The binding of this compound occurs within a region of the GyrA subunit known as the quinolone resistance-determining region (QRDR). nih.gov This interaction is not with the enzyme alone but with the complex formed between the gyrase and the bacterial DNA. nih.gov

The GyrA subunit contains the active site tyrosine residue that is responsible for cleaving and rejoining the DNA strands. nih.govmdpi.com this compound is thought to interact with both the GyrA subunit and the DNA itself, stabilizing a state where the DNA is cleaved. nih.govelifesciences.org The GyrB subunit, which is involved in ATP hydrolysis to power the enzyme's function, also plays a role in the binding of quinolones. uniprot.orgnih.gov It is believed that the C7 substituent of the fluoroquinolone molecule faces and may interact with the GyrB subunit. nih.govnih.gov

Topoisomerase IV is the primary target of many fluoroquinolones in certain Gram-positive bacteria and its main function is to decatenate (unlink) daughter chromosomes following DNA replication. nih.govmdpi.comnih.gov Similar to its interaction with DNA gyrase, this compound binds to the topoisomerase IV-DNA complex. The ParC subunit, homologous to GyrA, contains the active site for DNA cleavage and is the primary site of interaction for the quinolone. nih.govjmb.or.krebi.ac.uk The interaction occurs within the QRDR of the ParC subunit. jmb.or.kr The ParE subunit, homologous to GyrB, is also a component of the binding pocket. nih.govjmb.or.krebi.ac.uk

In many bacteria, topoisomerase IV is considered the secondary target for fluoroquinolones after DNA gyrase, particularly in Gram-negative bacteria. jmb.or.kr However, in some species, such as Staphylococcus aureus, topoisomerase IV is the primary target. jmb.or.kr

The bactericidal activity of this compound stems from its ability to form and stabilize a ternary complex consisting of the drug, the topoisomerase enzyme (either DNA gyrase or topoisomerase IV), and the bacterial DNA. nih.govnih.govfortuneonline.org This complex traps the enzyme in a state where it has cleaved the DNA, but is prevented from religating the broken strands. nih.govelifesciences.orgfortuneonline.org

This stabilization of the cleavage complex converts the essential topoisomerase enzyme into a toxic agent that introduces permanent double-strand breaks in the bacterial chromosome. nih.govnih.gov These breaks block ongoing DNA replication and transcription, ultimately triggering cellular processes that lead to cell death. nih.govyoutube.com The formation of this ternary complex is a reversible process in vitro, but in vivo, it leads to irreversible DNA damage. elifesciences.orgnih.gov Two drug molecules are thought to be required to stabilize the double-stranded DNA break, with each molecule intercalating into the DNA at the site of cleavage. nih.gov

Molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between molecules over time. biorxiv.org These simulations provide insights into the stability and dynamics of the ternary complex formed by fluoroquinolones, the target enzyme, and DNA. fortuneonline.orgfigshare.comresearchgate.net

MD simulations of fluoroquinolone-gyrase complexes have helped to elucidate the binding modes and the effects of resistance mutations. figshare.comnih.gov These studies can reveal how the drug interacts with specific amino acid residues within the binding pocket and how mutations can alter these interactions, leading to reduced drug affinity and resistance. figshare.comnih.gov For instance, simulations can show changes in the flexibility and rigidity of the enzyme upon drug binding and in the presence of mutations. nih.gov They can also calculate binding free energies, which provide a quantitative measure of the affinity between the drug and its target. figshare.comresearchgate.net Such simulations have been instrumental in understanding the structural basis for the activity of fluoroquinolones and the mechanisms of resistance at a molecular level. biorxiv.orgnih.gov

Divergent Mechanistic Profiles: this compound Versus Related Chemical Entities

While all fluoroquinolones share a common mechanism of targeting bacterial topoisomerases, there are differences in their activity and target preference. merckvetmanual.com These differences can be attributed to variations in their chemical structures, particularly the substituents at various positions on the quinolone ring. merckvetmanual.comuu.nl

The inhibitory activity of different fluoroquinolones against DNA gyrase can be compared by determining their 50% inhibitory concentrations (IC₅₀), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. nih.gov Newer generations of fluoroquinolones often exhibit more potent inhibition of DNA gyrase and may have a more balanced activity against both DNA gyrase and topoisomerase IV. merckvetmanual.comnih.gov

For example, some studies have shown that certain fluoroquinolones have nearly equal IC₅₀ values for both DNA gyrase and topoisomerase IV, suggesting a dual-targeting mechanism that may slow the development of resistance. nih.gov In contrast, other quinolones may show a clear preference for one enzyme over the other. nih.gov The specific gyrase inhibition profile of this compound in comparison to other fluoroquinolones would depend on its unique chemical structure and how it interacts with the enzyme-DNA complex. Generally, newer fluoroquinolones with larger side chains may exhibit enhanced binding to the target enzymes. merckvetmanual.com

Interactive Data Table: Fluoroquinolone Target Enzymes and Inhibition

| Fluoroquinolone Class | Primary Target (Gram-Negative) | Primary Target (Gram-Positive) | General Inhibition Profile |

| Older Fluoroquinolones | DNA Gyrase | Topoisomerase IV | More potent against DNA gyrase |

| Newer Fluoroquinolones | DNA Gyrase & Topoisomerase IV | DNA Gyrase & Topoisomerase IV | Often show balanced, potent inhibition of both enzymes |

List of Chemical Compounds

Delafloxacin

Enoxacin

this compound

Gatifloxacin

Lomefloxacin

Moxifloxacin

Ofloxacin

Pefloxacin

Sitafloxacin

Sparfloxacin

Tosufloxacin

Exploration of Potential Non-Targeted Molecular Interactions

While the primary mechanism of action for this compound involves the targeted inhibition of DNA gyrase and topoisomerase IV, its bactericidal activity may also be amplified by molecular interactions that are not directed at these primary enzyme targets. One of the most significant of these non-targeted effects is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govnih.gov The disruption of normal DNA metabolism and the subsequent cellular stress can lead to an imbalance in the cell's redox state, resulting in the formation of molecules such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide.

These highly reactive molecules can inflict widespread, non-specific damage on a variety of subcellular components:

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in the bacterial cell membrane, leading to a loss of membrane integrity and function.

Protein Damage: Oxidation of amino acid side chains and the formation of protein carbonyls can lead to enzyme inactivation and loss of structural protein function.

Nucleic Acid Damage: Beyond the double-strand breaks caused by topoisomerase inhibition, ROS can directly oxidize nucleotide bases (e.g., forming 8-oxo-guanine), contributing further to the genetic disarray within the bacterium.

Furthermore, the profound stress induced by this compound can alter the internal molecular topology of the bacterial cell. This can lead to cytoplasmic condensation and changes in the spatial relationships between macromolecules, potentially creating novel, unintended interactions between cellular components. nih.gov

Cellular Consequences of this compound Exposure at the Subcellular Level

The molecular interactions of this compound precipitate a series of critical failures in essential cellular processes at the subcellular level, ultimately leading to bacterial cell death.

Impact on Bacterial DNA Replication and Repair Pathways

This compound's primary action directly sabotages the intricate processes of DNA replication and repair. By binding to and stabilizing the transient covalent complex formed between DNA and either DNA gyrase or topoisomerase IV, the drug effectively creates a physical roadblock on the bacterial chromosome. nih.govmdpi.com This action has two immediate and severe consequences for DNA pathways:

Inhibition of DNA Replication: The stabilized drug-enzyme-DNA complex physically obstructs the progression of the replication fork. youtube.com DNA polymerases are unable to proceed past this bulky adduct, leading to a swift and complete arrest of DNA synthesis. This halt in replication prevents the bacterium from duplicating its genome, a prerequisite for cell division. youtube.comnih.gov

Generation of Double-Strand Breaks: The stalled replication fork is an unstable structure. Its collapse, or the cell's attempt to process the stabilized complex, results in the formation of lethal double-stranded DNA breaks. mdpi.com While bacteria possess systems to repair such damage, the sheer number of breaks induced by a bactericidal concentration of a fluoroquinolone quickly overwhelms these repair capacities. biorxiv.orgnih.gov The primary pathway for repairing double-strand breaks, the homologous recombination system involving proteins like RecA, is activated but often proves insufficient. nih.gov

Induction of Bacterial Stress Responses and Cell Cycle Perturbations

The extensive DNA damage caused by this compound triggers a cascade of bacterial stress responses. nih.gov These are emergency systems designed to cope with life-threatening conditions.

The SOS Response: This is a well-known stress response specifically induced by significant DNA damage. nih.gov The presence of single-stranded DNA, which accumulates as a result of replication fork stalling and the initial processing of DNA breaks, activates the RecA protein. Activated RecA then mediates the cleavage of the LexA repressor protein, which normally suppresses the expression of more than 40 genes. nih.gov The de-repression of the SOS regulon leads to the upregulation of a variety of proteins, including those involved in DNA repair (e.g., low-fidelity DNA polymerases that can synthesize DNA past damaged templates) and cell division inhibitors that halt cytokinesis until the damage can be repaired. nih.govfrontiersin.org

These responses lead to significant cell cycle perturbations . The inhibition of DNA replication initiation and elongation, combined with SOS-mediated inhibition of cell division, results in a complete arrest of the bacterial cell cycle. Cells are trapped, unable to replicate their DNA or divide, often leading to filamentation as cell growth continues to some extent without division, before viability is ultimately lost.

Flow Cytometric Analysis of this compound-Induced Cellular Events

Flow cytometry is a powerful high-throughput technology that allows for the rapid, quantitative analysis of individual cells within a large population. mdpi.comfrontiersin.org By staining bacterial cells with specific fluorescent probes, this technique can be employed to dissect the heterogeneous cellular events induced by this compound exposure in real-time. thermofisher.comnih.gov A multiparametric approach can simultaneously measure several indicators of cellular health and stress. thermofisher.com

Potential applications of flow cytometry in studying this compound's effects include:

Cell Viability and Membrane Integrity: Using a dye like Propidium Iodide, which only enters cells with compromised membranes, one can quantify the progression of cell death in the population.

DNA Damage and Replication Arrest: Staining with a DNA intercalating dye like DAPI or Hoechst 33342 allows for the analysis of the cell cycle. thermofisher.com A population treated with this compound would show an accumulation of cells with a single chromosome equivalent, indicating a failure to replicate DNA.

Oxidative Stress: Specific fluorescent probes that react with ROS (e.g., CellROX reagents) can be used to measure the level of oxidative stress within individual bacteria. thermofisher.com

Induction of Stress Response Promoters: By using reporter strains where a fluorescent protein (like GFP) is placed under the control of an SOS-responsive promoter (e.g., the promoter for sulA or recA), the activation of this specific stress response can be monitored as an increase in fluorescence.

The table below illustrates a hypothetical experimental setup using flow cytometry to analyze the effects of this compound on a bacterial population.

| Parameter Measured | Fluorescent Probe/Reporter | Expected Outcome After this compound Exposure | Reference |

| Membrane Permeability | Propidium Iodide | Increased percentage of fluorescent (dead) cells | thermofisher.com |

| DNA Content/Cell Cycle | DAPI or Hoechst 33342 | Arrest in G1 phase (single chromosome content) | thermofisher.com |

| Oxidative Stress | CellROX Green | Increased mean fluorescence intensity | thermofisher.com |

| SOS Response Activation | recA promoter-GFP fusion | Increased mean fluorescence intensity | nih.gov |

This multiparametric, single-cell data provides a detailed picture of the sequence and distribution of subcellular events, from the initial molecular insult to the ultimate demise of the bacterium. frontiersin.orgthermofisher.com

Preclinical Antimicrobial Activity and Spectrum of Esafloxacin in in Vitro and Non Human in Vivo Models

Comprehensive In Vitro Susceptibility Profiling

No publicly available data could be located to populate a table of Minimum Inhibitory Concentration (MIC) values for Esafloxacin against a diverse range of bacterial taxa. Such data is fundamental to understanding the potency and spectrum of a new antimicrobial agent.

Information regarding the bactericidal or bacteriostatic activity of this compound over time, typically presented in time-kill kinetic assays, is not available in published literature. These studies are crucial for determining the rate and extent of bacterial killing.

There are no accessible studies that have evaluated the post-antibiotic effect (PAE) of this compound. The PAE, which is the suppression of bacterial growth after a short exposure to an antimicrobial, is an important pharmacodynamic parameter.

Activity Against Bacterial Biofilms

Scientific data on the ability of this compound to inhibit the formation of bacterial biofilms could not be found. Understanding an antibiotic's capacity to prevent biofilm development is critical, as biofilms are a significant factor in chronic and recurrent infections.

Similarly, there is no available research detailing the efficacy of this compound in eradicating established bacterial biofilms. The ability to disrupt and eliminate mature biofilms is a key characteristic for an antibiotic intended to treat persistent infections.

Molecular Basis of Bacterial Resistance to Esafloxacin

Target-Mediated Resistance Mechanisms

The primary targets for all fluoroquinolones, including Esafloxacin, are the bacterial enzymes DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, repair, and recombination. plos.org Mutations in the genes encoding the subunits of these enzymes can reduce their binding affinity for this compound, thereby conferring resistance.

In many gram-negative bacteria, DNA gyrase is the principal target of fluoroquinolones. nih.gov This enzyme consists of two A subunits and two B subunits, encoded by the gyrA and gyrB genes, respectively. nih.govscielo.br Resistance to fluoroquinolones is most frequently associated with mutations in the gyrA gene. nih.gov These mutations typically occur in a specific region known as the quinolone resistance-determining region (QRDR). nih.gov A single point mutation within the gyrA gene can significantly reduce a bacterium's susceptibility to fluoroquinolones. nih.gov For instance, in Escherichia coli, mutations at codons for Serine-83 and Aspartate-87 are commonly observed. scielo.brplos.org While less frequent, mutations in the gyrB gene have also been implicated in quinolone resistance, sometimes in conjunction with gyrA mutations, leading to higher levels of resistance. nih.govjmb.or.kr

Table 1: Common Amino Acid Substitutions in GyrA Associated with Fluoroquinolone Resistance

| Original Amino Acid | Position | Substituted Amino Acid | Bacterial Species |

|---|---|---|---|

| Serine | 83 | Leucine, Phenylalanine, Tyrosine | E. coli scielo.brplos.org, P. aeruginosa plos.org |

| Aspartate | 87 | Asparagine, Glycine | E. coli scielo.brplos.org, E. tarda jmb.or.kr |

| Alanine | 90 | Valine | M. tuberculosis bjid.org.br |

| Serine | 91 | Proline, Threonine | M. tuberculosis bjid.org.br |

| Aspartate | 94 | Glycine, Alanine, Tyrosine, Asparagine | M. tuberculosis bjid.org.br |

Topoisomerase IV is another type II topoisomerase and is typically the secondary target of fluoroquinolones in gram-negative bacteria, while it can be the primary target in some gram-positive bacteria. nih.govnih.gov This enzyme is a tetramer composed of two ParC and two ParE subunits, encoded by the parC and parE genes. nih.govbrieflands.com Similar to DNA gyrase, mutations conferring resistance are generally found within the QRDRs of these genes. openmicrobiologyjournal.com In E. coli, common resistance-conferring mutations in parC affect Serine-80 and Glutamate-84. frontiersin.org Mutations in parC often arise after an initial mutation in gyrA and contribute to a higher level of fluoroquinolone resistance. nih.gov Mutations in parE are less common but have been identified in resistant strains of some bacterial species, such as Streptococcus mitis and Mycoplasma hominis. nih.govnih.gov

The Quinolone Resistance-Determining Regions (QRDRs) are highly conserved segments within the gyrA, gyrB, parC, and parE genes where resistance-causing mutations are predominantly located. nih.govopenmicrobiologyjournal.com For gyrA in E. coli, this region is near the catalytic tyrosine residue (Tyr-122) which is involved in the DNA cleavage and rejoining process. nih.gov Mutations in the QRDR alter the conformation of the enzyme's drug-binding pocket, which reduces the affinity for fluoroquinolones like this compound. plos.org The accumulation of mutations, particularly double mutations in gyrA (e.g., at both Ser-83 and Asp-87) or combined mutations in both gyrA and parC, is often associated with high-level clinical resistance to fluoroquinolones. plos.orgopenmicrobiologyjournal.comnih.gov

Efflux Pump-Mediated Resistance

Efflux pumps are transmembrane protein complexes that actively transport a wide array of substrates, including antibiotics like this compound, out of the bacterial cell. bmbreports.org This mechanism prevents the drug from reaching its intracellular targets, thus reducing its efficacy. Overexpression of these pumps is a significant cause of multidrug resistance (MDR).

Several families of efflux pumps contribute to antibiotic resistance, with the Resistance-Nodulation-Division (RND) family being particularly significant in gram-negative bacteria. frontiersin.org

AcrAB-TolC: This is the primary RND-type efflux pump in Escherichia coli and contributes significantly to its intrinsic and acquired resistance to a broad range of compounds, including fluoroquinolones. bmbreports.orgopenmicrobiologyjournal.com The complex consists of the inner membrane transporter AcrB, the periplasmic membrane fusion protein AcrA, and the outer membrane channel TolC. mcmaster.ca Overexpression of the acrAB operon is a common mechanism of fluoroquinolone resistance. openmicrobiologyjournal.com Inhibition of the AcrAB-TolC pump has been shown to potentiate the activity of certain fluoroquinolones. nih.govnih.gov

MexAB-OprM: In Pseudomonas aeruginosa, the MexAB-OprM efflux pump is a major contributor to intrinsic and acquired multidrug resistance. plos.orgnih.gov It is constitutively expressed at a basal level and can be overexpressed due to mutations in its regulatory genes. frontiersin.orgnih.gov This pump expels a wide variety of antibiotics, including fluoroquinolones, β-lactams, and tetracyclines. frontiersin.org The MexAB-OprM system is composed of the inner membrane protein MexB, the periplasmic protein MexA, and the outer membrane protein OprM. frontiersin.org

Table 2: Key RND Efflux Pumps Involved in Fluoroquinolone Resistance

| Efflux Pump System | Key Components | Predominant Bacterial Species |

|---|---|---|

| AcrAB-TolC | AcrA, AcrB, TolC | Escherichia coli bmbreports.org |

| MexAB-OprM | MexA, MexB, OprM | Pseudomonas aeruginosa plos.orgfrontiersin.org |

| MexCD-OprJ | MexC, MexD, OprJ | Pseudomonas aeruginosa nih.gov |

| MexEF-OprN | MexE, MexF, OprN | Pseudomonas aeruginosa nih.gov |

| AdeABC | AdeA, AdeB, AdeC | Acinetobacter baumannii mdpi.com |

The expression of efflux pump genes is tightly controlled by a complex network of regulatory proteins, which can act as either repressors or activators. frontiersin.orgmdpi.com Mutations in these regulatory genes can lead to the constitutive overexpression of the pumps, resulting in a stable multidrug-resistant phenotype. mdpi.com

For the AcrAB-TolC system in E. coli, expression is controlled by both a local repressor, AcrR, and global transcriptional activators such as MarA, SoxS, and Rob. frontiersin.org Mutations that inactivate the acrR or marR (repressor of the marA gene) genes can lead to increased production of the AcrAB-TolC pump. openmicrobiologyjournal.comfrontiersin.org

In P. aeruginosa, the expression of mexAB-oprM is modulated by several repressors, including MexR and NalD. plos.org Mutations in these repressor genes are a frequent cause of pump overexpression in clinical isolates. plos.org Furthermore, other regulatory systems, such as two-component systems (TCS), can sense environmental or cellular stress (like the presence of an antibiotic) and trigger a transient increase in efflux pump expression, leading to phenotypic resistance. mdpi.commicropspbgmu.ru For example, the CpxR regulator has been shown to activate mexAB-oprM expression in P. aeruginosa. plos.org This intricate regulatory network allows bacteria to fine-tune their resistance levels in response to antibiotic challenges. frontiersin.orgnih.gov

Permeability Alterations in Bacterial Cell Envelopes

The cell envelope of Gram-negative bacteria presents a formidable barrier to many antibiotics, including this compound. plos.orgbristol.ac.uk Alterations in the permeability of this envelope are a significant mechanism of bacterial resistance. nih.govnih.gov These changes can limit the amount of drug that reaches its intracellular targets, DNA gyrase and topoisomerase IV, thereby reducing the drug's efficacy. nih.gov

Role of Outer Membrane Porins in this compound Uptake

The outer membrane of Gram-negative bacteria is a major obstacle for the entry of hydrophilic compounds like fluoroquinolones. mdpi.com This membrane contains protein channels known as porins, which facilitate the passive diffusion of small, water-soluble molecules into the periplasmic space. mdpi.complos.orgnih.gov The expression and functionality of these porins are critical for the uptake of this compound.

Reduced expression or mutations in the genes encoding for major non-specific porins, such as OmpF and OmpC in Escherichia coli, can significantly decrease the influx of fluoroquinolones. mdpi.comnih.govnih.gov This reduction in uptake contributes to bacterial resistance by lowering the intracellular concentration of the antibiotic. bristol.ac.uknih.gov Studies have demonstrated that a decrease or loss of OmpC is associated with an increase in the minimum inhibitory concentrations (MICs) of certain antibiotics. nih.gov While specific porins are primarily involved in antibiotic transport, non-specific porins play a dual role in both transport and maintaining membrane permeability. nih.gov

Lipopolysaccharide Modifications and Their Impact on Permeability

Lipopolysaccharide (LPS), a major component of the outer leaflet of the Gram-negative outer membrane, is crucial for maintaining the structural integrity and selective permeability of the cell envelope. frontiersin.orgnih.gov The LPS molecule consists of three domains: lipid A, a core oligosaccharide, and an O-antigen. Modifications to the LPS structure can alter the permeability of the outer membrane and contribute to antibiotic resistance. nih.govlibretexts.org

Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms

Plasmid-mediated quinolone resistance (PMQR) mechanisms are a growing clinical concern, as they can be horizontally transferred between bacterial species, facilitating the rapid spread of resistance. nih.govresearchgate.net These mechanisms typically confer low-level resistance, which may not be clinically significant on its own but can provide a background for the selection of higher-level resistance mutations. nih.govnih.gov There are three primary types of PMQR mechanisms. nih.govresearchgate.net

Qnr Proteins: Mechanism of Topoisomerase Protection

Qnr proteins are a family of pentapeptide repeat proteins that protect DNA gyrase and topoisomerase IV from the inhibitory effects of quinolones. nih.govresearchgate.net These proteins have been classified into several families, including QnrA, QnrB, QnrS, QnrC, and QnrD. researchgate.net The mechanism of protection involves direct interaction with the target topoisomerases. nih.govnih.gov

Qnr proteins are thought to act as DNA mimics, binding to DNA gyrase and topoisomerase IV in a way that prevents the stable formation of the quinolone-enzyme-DNA complex. nih.govsemanticscholar.org Some studies suggest that Qnr proteins reduce the binding of the topoisomerases to DNA, thereby decreasing the number of available targets for quinolones. nih.gov Others propose that Qnr proteins bind to the enzymes and inhibit quinolones from accessing their binding sites within the cleavage complexes. nih.gov Although they only provide low-level resistance, Qnr proteins can facilitate the development of higher-level resistance by allowing bacteria to survive in the presence of quinolones long enough to acquire chromosomal mutations. biorxiv.org

Aminoglycoside Acetyltransferase Variants Conferring Reduced Susceptibility

A variant of the aminoglycoside acetyltransferase enzyme, designated AAC(6')-Ib-cr, is a bifunctional enzyme that can modify both aminoglycosides and certain fluoroquinolones. nih.govresearchgate.net This enzyme acetylates the piperazinyl nitrogen of fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin (B1679917), reducing their ability to inhibit DNA gyrase and topoisomerase IV. nih.gov

The aac(6')-Ib-cr gene is often located on plasmids that also carry other resistance determinants, contributing to the spread of multidrug resistance. pensoft.net The presence of this enzyme results in reduced susceptibility to fluoroquinolones. nih.govnih.gov While the resistance conferred is generally low-level, it can contribute to treatment failure, especially when combined with other resistance mechanisms. researchgate.netmdpi.com

Efflux Pumps Encoded on Mobile Genetic Elements (e.g., QepA, OqxAB)

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.gov Plasmid-mediated efflux pumps, such as QepA and OqxAB, contribute to quinolone resistance by reducing the intracellular concentration of the drug. nih.govnih.gov

QepA (Quinolone Efflux Pump A): This pump belongs to the major facilitator superfamily (MFS) of transporters and confers resistance to hydrophilic fluoroquinolones such as norfloxacin and ciprofloxacin. pensoft.net The qepA gene is often found on transferable plasmids. pensoft.net

OqxAB (Olaquindox Resistance AB): This efflux pump is a member of the resistance-nodulation-division (RND) family and can extrude a variety of compounds, including quinolones and the veterinary growth promoter olaquindox. nih.govbrieflands.comasm.org The oqxAB genes can be located on both plasmids and the chromosome. brieflands.com The OqxAB pump has been associated with reduced susceptibility to fluoroquinolones in clinically important bacteria like Klebsiella pneumoniae and Escherichia coli. nih.govbrieflands.com

Evolutionary Dynamics of this compound Resistance in Environmental and Non-Clinical Settings

The evolution of antibiotic resistance is a complex ecological and evolutionary process that is not limited to clinical environments. Environmental and non-clinical settings, such as soil, water systems, and agricultural facilities, are significant reservoirs and hubs for the emergence and dissemination of antibiotic resistance genes. For fluoroquinolones like this compound, these environments provide a diverse landscape for the evolutionary dynamics of resistance to unfold.

The presence of antibiotics and their residues, even at sub-lethal concentrations, can drive the selection of resistant bacteria in these settings. mdpi.comnih.gov This selective pressure can arise from various sources, including contamination from pharmaceutical manufacturing, agricultural runoff containing veterinary antibiotics, and the disposal of untreated or inadequately treated wastewater. acs.orgencyclopedie-environnement.org

Spontaneous Mutations and Selective Pressures

In environmental and non-clinical settings, spontaneous mutations in the quinolone resistance-determining regions (QRDRs) of genes like gyrA and parC are a primary mechanism for the development of resistance to fluoroquinolones. mdpi.comagriculturejournals.cz The selective pressure exerted by the presence of this compound or other fluoroquinolones in the environment favors the survival and proliferation of bacteria carrying these mutations. For instance, studies on E. coli from poultry farms have shown a high prevalence of mutations in the gyrA gene, often conferring resistance to fluoroquinolones used in veterinary medicine. agriculturejournals.cz

The structure of the bacterial community and its lifestyle can also influence the evolutionary path to resistance. Research comparing planktonic (free-floating) and biofilm-forming bacteria has revealed different evolutionary trajectories. Planktonic populations tend to develop high-level resistance through mutations in the primary drug targets, while biofilm-adapted populations may acquire resistance through mutations affecting efflux pump regulation. elifesciences.org

Horizontal Gene Transfer (HGT)

A critical factor in the evolutionary dynamics of antibiotic resistance is horizontal gene transfer (HGT), the movement of genetic material between bacteria. mdpi.com In environmental settings, HGT allows for the rapid spread of resistance genes, including plasmid-mediated quinolone resistance (PMQR) genes, among different bacterial species. nih.govmdpi.com Wastewater treatment plants, in particular, can act as hotspots for HGT, where high bacterial densities and the presence of various mobile genetic elements facilitate the exchange of resistance determinants. mdpi.com

Several PMQR gene families, such as qnr, aac(6')-Ib-cr, and oqxAB, have been identified in environmental and non-clinical isolates. mdpi.comresearchgate.netplos.org These genes can be carried on plasmids, which are small, mobile DNA molecules that can be readily transferred between bacteria. oup.com Studies have documented the presence of qnr genes in river sediment, well water, and agricultural soil, particularly in areas polluted by pharmaceutical manufacturing or agricultural activities. acs.orgplos.org The co-localization of multiple resistance genes on a single plasmid can lead to the simultaneous acquisition of resistance to several classes of antibiotics, resulting in multidrug-resistant strains. oup.com

| PMQR Gene Family | Prevalence in Studied Isolates | Common Bacterial Hosts | Environmental Source |

|---|---|---|---|

| qnrS | Most frequently detected qnr gene in some studies. mdpi.complos.org | Aeromonas spp., Enterobacteriaceae plos.org | Rivers near hospitals and aquaculture. plos.org |

| qnrB | Found in a significant percentage of isolates from various sources. mdpi.comagriculturejournals.czfrontiersin.org | Enterobacteriaceae, including E. coli and Klebsiella pneumoniae frontiersin.org | Municipal biosolids, poultry farms. agriculturejournals.czfrontiersin.org |

| qnrA | Generally lower prevalence compared to qnrS and qnrB. mdpi.comresearchgate.netfrontiersin.org | Enterobacteriaceae frontiersin.org | Municipal biosolids. frontiersin.org |

| aac(6')-Ib-cr | High prevalence in some studies, sometimes exceeding that of qnr genes. mdpi.comresearchgate.netplos.org | Enterobacteriaceae plos.org | Rivers near aquaculture, poultry farms. researchgate.netplos.org |

| oqxAB | Highly prevalent in certain agricultural settings. researchgate.net | E. coli from swine. researchgate.net | Swine farms. researchgate.net |

Fitness Costs and Compensatory Evolution

The acquisition of antibiotic resistance can come at a physiological cost to the bacterium, often manifesting as a reduced growth rate or decreased competitiveness in the absence of the antibiotic. gardp.orgnih.gov This fitness cost is a crucial factor in the evolutionary dynamics of resistance, as it can influence the stability and prevalence of resistant strains in the environment. gardp.org The magnitude of the fitness cost can vary depending on the specific resistance mechanism, the bacterial species, and the environmental conditions. nih.gov

The Role of Biofilms

Biofilms, which are communities of bacteria encased in a self-produced matrix, play a significant role in the evolution of antibiotic resistance. frontiersin.org The biofilm structure can provide a physical barrier to antibiotics and create a unique microenvironment that promotes genetic diversity and HGT. elifesciences.orgfrontiersin.org Bacteria within biofilms can experience different selective pressures than their planktonic counterparts, leading to the evolution of distinct resistance mechanisms. For example, studies have shown that biofilm-adapted populations may favor mutations in efflux pump regulators, which can confer resistance to a broader range of compounds. elifesciences.org

Preclinical Pharmacokinetics and Pharmacodynamics Modeling of Esafloxacin

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Detailed public data regarding the in vitro ADME profile of Esafloxacin is not available. This includes specific results for:

Pharmacokinetic Profiling in Non-Human Animal Models

Specific pharmacokinetic parameters for this compound in common non-human animal models have not been reported in the accessible scientific literature.

PK Studies in Non-Human PrimatesSimilarly, there is no available data on the pharmacokinetic properties of this compound in non-human primates, such as cynomolgus or rhesus monkeys.

Due to the absence of this fundamental preclinical data, it is not possible to provide the requested detailed analysis and data tables for this compound.

Tissue Distribution and Excretion Profiles in Animal Models

Detailed, publicly available data regarding the specific tissue distribution and excretion profiles of this compound in preclinical animal models are limited. General principles of pharmacokinetic studies for fluoroquinolones involve evaluating the drug's concentration in various tissues and its elimination pathways.

Typically, tissue distribution studies in animal models such as rats, dogs, and monkeys are conducted to understand the extent to which a drug penetrates different tissues relative to its concentration in the plasma. nih.govpsu.edu These studies often utilize methods like whole-body autoradiography or tissue dissection followed by concentration analysis to determine the distribution in organs such as the lungs, liver, kidneys, and muscle. mdpi.comdovepress.com For fluoroquinolones, high tissue penetration is often observed, which is a critical factor for their efficacy in treating infections at various sites in the body. rxkinetics.com

Excretion studies in animal models are designed to identify the primary routes of elimination of a drug and its metabolites, which can include urine, feces, and bile. doseme-rx.com These studies are crucial for understanding the drug's clearance from the body and for identifying potential accumulation in specific organs. The fraction of the drug excreted unchanged in the urine is a key parameter determined in these studies. ucla.edu For many fluoroquinolones, both renal and non-renal routes of excretion are important.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

In Vitro PK/PD Indices (e.g., AUC/MIC, Cmax/MIC)

Pharmacokinetic/pharmacodynamic (PK/PD) indices are crucial for predicting the efficacy of antimicrobial agents. For fluoroquinolones, the primary PK/PD indices correlated with bactericidal activity are the ratio of the maximum plasma concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC). ucla.edunih.govgardp.org

These indices integrate the pharmacokinetic properties of a drug with its in vitro potency against a specific pathogen (MIC). muni.cz A substantial body of research on other fluoroquinolones has established target values for these indices that are associated with successful clinical outcomes. For instance, a Cmax/MIC ratio of greater than 10 and an AUC/MIC ratio of greater than 100-125 are often cited as targets for effective killing of susceptible bacteria. dvm360.comthepoultrysite.com

Interactive Data Table: General PK/PD Indices for Fluoroquinolones Please note that this table represents generally accepted targets for the fluoroquinolone class, as specific data for this compound is not available.

| PK/PD Index | Description | General Target for Efficacy |

| Cmax/MIC | Ratio of the peak plasma concentration to the Minimum Inhibitory Concentration. | > 10 |

| AUC/MIC | Ratio of the Area Under the Curve over 24 hours to the Minimum Inhibitory Concentration. | > 100-125 |

PK/PD Correlates of Efficacy in Animal Infection Models

Animal infection models are instrumental in establishing the relationship between PK/PD parameters and the in vivo efficacy of an antimicrobial agent. nih.govdiva-portal.orgplos.orgfrontiersin.org In these models, animals are infected with a specific pathogen, treated with the antibiotic at various doses, and the resulting bacterial load reduction is correlated with the achieved PK/PD indices. frontiersin.org

For fluoroquinolones, studies in animal models of infection (e.g., thigh, lung) have consistently demonstrated that the AUC/MIC ratio is the most predictive parameter for efficacy. frontiersin.orgnih.gov These studies help to validate the PK/PD targets determined from in vitro experiments and provide a basis for dose selection in clinical trials. mdpi.com

Specific studies detailing the PK/PD correlates of efficacy for this compound in various animal infection models have not been identified in publicly accessible literature.

Population PK Modeling in Preclinical Species

Population pharmacokinetic (PK) modeling is a powerful tool used to analyze sparse and rich PK data from preclinical studies to characterize the sources of variability in drug exposure among a population of animals. page-meeting.orgnih.govmarinemammalcenter.orgmdpi.comfrontiersin.org This modeling approach can incorporate data from multiple species to inform interspecies scaling and predict human pharmacokinetics. nih.gov

By using nonlinear mixed-effects modeling, population PK analysis can describe the typical pharmacokinetic profile of a drug and the inter-animal variability. mdpi.com This methodology is valuable for refining dosing regimens and for designing subsequent clinical studies more effectively.

Although a standard and valuable tool in drug development, specific population PK models for this compound in preclinical species are not available in the reviewed literature.

Investigation of Drug-Drug Interactions at a Preclinical Level

Cytochrome P450 Enzyme Inhibition/Induction Studies

Preclinical evaluation of the potential for a new drug to cause drug-drug interactions is a critical component of its safety assessment. A primary mechanism for such interactions is the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. geekymedics.comnih.gov

In vitro studies using human liver microsomes or hepatocytes are conducted to determine if a drug candidate inhibits or induces major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). evotec.combioivt.comevotec.comenamine.net For fluoroquinolones, it is known that some members of the class can inhibit CYP1A2 and CYP3A4. nih.govnih.gov Inhibition of these enzymes can lead to increased concentrations of co-administered drugs that are substrates for these enzymes, potentially causing adverse effects. nih.gov

CYP induction studies assess whether a drug can increase the synthesis of CYP enzymes, which could lead to faster metabolism and reduced efficacy of co-administered drugs. xenotech.comdrugbank.com

Specific data from in vitro studies on the potential of this compound to inhibit or induce cytochrome P450 enzymes are not currently available in the public literature.

Preclinical Assessment of this compound's Interactions with Drug Transporters Remains Undisclosed

Detailed preclinical data on the interaction of the chemical compound this compound with crucial drug transporters are not publicly available in published scientific literature or regulatory summaries. As a result, a comprehensive analysis of its potential for transporter-mediated drug-drug interactions, as well as the development of corresponding pharmacokinetic and pharmacodynamic models, cannot be constructed at this time.

Drug transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATPs), Organic Anion Transporters (OATs), and Organic Cation Transporters (OCTs), play a pivotal role in the absorption, distribution, metabolism, and excretion (ADME) of many therapeutic agents. In vitro studies to determine a compound's potential to be a substrate or inhibitor of these transporters are a standard component of preclinical drug development. These studies typically generate data such as half-maximal inhibitory concentrations (IC50) and efflux ratios, which are essential for predicting the likelihood of clinically significant drug-drug interactions.

Despite thorough searches for documentation related to this compound and its development code, T-3912, specific findings from such preclinical transporter studies have not been located in the public domain. This includes a lack of information within publicly accessible assessment reports from major regulatory agencies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), or Japan's Pharmaceuticals and Medical Devices Agency (PMDA).

Consequently, the creation of data tables detailing this compound's inhibitory potency (IC50 values) against various transporters or its potential as a transporter substrate is not possible. Without this fundamental data, any discussion on the preclinical pharmacokinetic and pharmacodynamic modeling of its transporter-mediated interactions would be purely speculative.

Analytical Methodologies for Esafloxacin Quantification and Characterization

Development and Validation of Chromatographic Methods

Chromatography, a powerful separation technique, forms the cornerstone of Esafloxacin analysis. nffa.eu Different chromatographic methods, distinguished by their stationary and mobile phases and detection systems, offer varying degrees of selectivity, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination of fluoroquinolones like this compound in pharmaceutical products and biological fluids. moca.net.ua HPLC separates compounds based on their distribution between a stationary phase, typically a packed column, and a liquid mobile phase. nffa.eu The choice of detector is critical for sensitivity and selectivity.

UV Detection: HPLC systems coupled with an ultraviolet (UV) detector are commonly employed for the analysis of fluoroquinolones. moca.net.ua These detectors measure the absorbance of UV light by the analyte at a specific wavelength. For instance, a method developed for the simultaneous determination of eight fluoroquinolones utilized UV detection at 280 nm. moca.net.ua Another method for levofloxacin (B1675101), a related fluoroquinolone, set the UV detection at 287 nm. ijpsr.com

Fluorescence Detection: For enhanced sensitivity, a fluorescence detector can be used. ijpsr.com This type of detector measures the light emitted by a compound after it has been excited by light of a specific wavelength. kcasbio.com A validated HPLC method for levofloxacin employed a fluorescence detector with excitation and emission wavelengths set at 300/500 nm, respectively. ijpsr.com The use of fluorescence detection is particularly advantageous for trace analysis. thermofisher.com

Table 1: Example HPLC Method Parameters for Fluoroquinolone Analysis

| Parameter | Method 1 (UV Detection) moca.net.ua | Method 2 (Fluorescence Detection) ijpsr.com |

|---|---|---|

| Analytes | Enoxacin, norfloxacin (B1679917), ciprofloxacin (B1669076), levofloxacin, moxifloxacin, enrofloxacin (B1671348), sparfloxacin, and marbofloxacin | Levofloxacin |

| Column | Chromolith® RP-18 endcapped | C18 |

| Mobile Phase | Acetonitrile (B52724) and phosphate (B84403) buffer (pH 5.5; 15 mM) | Acetonitrile‐methanol‐phosphate buffer 0.1M (15:25:60 v/v/v) |

| Flow Rate | 2 mL min-1 | 1 ml/min |

| Detection | UV at 280 nm | Fluorescence (Excitation: 300 nm, Emission: 500 nm) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. lcms.czchromatographyonline.com This method is particularly valuable for quantifying low levels of analytes in complex matrices, such as biological fluids. lcms.czturkjps.org

The LC-MS/MS process involves the separation of the target analyte by LC, followed by its ionization and subsequent mass analysis. Tandem mass spectrometry (MS/MS) adds another layer of specificity by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.net This technique, often utilizing multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification. lcms.cz The development of robust LC-MS/MS methods is crucial for ensuring the accurate measurement of drug concentrations. lcms.cz The use of advanced instrumentation can achieve very low limits of quantification, for instance, down to 0.1 ng/mL for certain impurities. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool that combines gas chromatography for separation with mass spectrometry for detection. jeol.com GC is highly effective for separating volatile and thermally stable compounds. thermofisher.com For non-volatile compounds, a derivatization step is often required to make them suitable for GC analysis. nih.gov

GC-MS is widely used for the qualitative and quantitative analysis of a variety of substances. jeol.com While less common for the direct analysis of fluoroquinolones due to their low volatility, GC-MS can be employed after appropriate derivatization. nih.govnih.gov The technique offers high-resolution separation and is a staple in many analytical laboratories for its robustness and the availability of extensive compound libraries for identification. thermofisher.comchromatographyonline.com

Bioanalytical Method Validation Parameters

To ensure the reliability and accuracy of analytical data, bioanalytical methods must undergo a rigorous validation process. europa.eurrml.ro This validation demonstrates that the method is suitable for its intended purpose. europa.eu Key parameters are evaluated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.govajpsonline.com

Accuracy, Precision, Linearity, and Range

Accuracy refers to the closeness of the measured value to the true value. rrml.ro It is typically assessed by analyzing samples with known concentrations (quality control samples) and expressing the result as a percentage of the nominal value. ajpsonline.comich.org For bioanalytical methods, the mean value should generally be within ±15% of the nominal value, except at the lower limit of quantitation (LLOQ), where it should be within ±20%. austinpublishinggroup.com

Precision measures the degree of scatter between a series of measurements of the same sample. rrml.ro It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). austinpublishinggroup.com Precision is evaluated at two levels: within-run (intra-assay) and between-run (inter-assay). rrml.ro The precision should not exceed 15% CV, except for the LLOQ, where it should not exceed 20% CV. austinpublishinggroup.com

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. nih.govajpsonline.com It is determined by analyzing a series of calibration standards over a specified concentration range. moca.net.ua The relationship between concentration and response is typically evaluated using a linear regression model. rrml.ro

Range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov This range should encompass the expected concentrations in the study samples. ajpsonline.com

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Acceptance Criteria | Reference |

|---|---|---|

| Accuracy (QC samples) | Mean value within ±15% of nominal value | austinpublishinggroup.com |

| Accuracy (LLOQ) | Mean value within ±20% of nominal value | austinpublishinggroup.com |

| Precision (QC samples) | CV ≤ 15% | austinpublishinggroup.com |

| Precision (LLOQ) | CV ≤ 20% | austinpublishinggroup.com |

| Calibration Curve (Standards) | Deviation of back-calculated concentrations within ±15% (±20% for LLOQ) for at least 75% of standards | ich.org |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. nih.govloesungsfabrik.de It signifies the point at which the analytical signal can be distinguished from the background noise. loesungsfabrik.de

Limit of Quantitation (LOQ): The LOQ, often referred to as the Lower Limit of Quantitation (LLOQ) in bioanalysis, is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. ajpsonline.comnih.gov The analyte response at the LLOQ should be at least five times the response of a blank sample. austinpublishinggroup.com The precision at the LLOQ should not exceed 20% CV, and the accuracy should be within 80-120%. austinpublishinggroup.com The LOQ is a critical parameter for methods used in pharmacokinetic studies where low drug concentrations are often measured. nih.gov

Sample Preparation Techniques for Diverse Biological Matrices

The analysis of this compound in diverse biological matrices like blood, plasma, milk, and tissue necessitates a robust sample preparation step prior to instrumental analysis. nih.govactapharmsci.com Biological samples are inherently complex, containing proteins, phospholipids (B1166683), salts, and other endogenous materials that can interfere with quantification, suppress instrument signals, and damage analytical columns. actapharmsci.comlcms.cz The primary goals of sample preparation are to remove these interfering substances, isolate this compound from the matrix, and concentrate it to a level suitable for detection. rocker.com.twdrawellanalytical.com The choice of technique depends on the nature of the matrix, the concentration of the analyte, and the requirements of the subsequent analytical method. organomation.com

Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction

Three common techniques for preparing biological samples for this compound analysis are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). actapharmsci.comeuchembiojreviews.com

Protein Precipitation (PP): This is often the simplest and fastest method. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample (e.g., plasma). actapharmsci.comnih.gov The solvent alters the polarity, causing proteins to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing this compound is collected for analysis. While fast and inexpensive, PP is the least clean method and may leave behind phospholipids and other interferences that can cause matrix effects. actapharmsci.com For example, in the analysis of clavulanic acid in chicken plasma, protein precipitation was achieved using acetonitrile. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. euchembiojreviews.com The pH of the aqueous phase can be adjusted to ensure this compound is in a neutral, non-ionized state, which maximizes its partitioning into the organic solvent. After mixing and separation of the layers, the organic phase containing the analyte is evaporated and the residue is reconstituted in a suitable solvent for injection. LLE provides a cleaner sample than PP but is more labor-intensive and uses larger volumes of organic solvents. actapharmsci.com A related technique, salt-assisted LLE (SALLE), has also been employed to improve extraction efficiency. euchembiojreviews.com

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that can produce very clean extracts and allows for significant concentration of the analyte. rocker.com.twnih.gov The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). This compound is retained on the sorbent while matrix interferences are washed away. Finally, a different solvent is used to elute the purified this compound. chromatographytoday.com Various sorbents, such as C18 or mixed-mode phases, can be used depending on the physicochemical properties of this compound. creative-proteomics.com SPE is considered highly effective for complex matrices like fish tissue or milk, yielding high recovery rates. nih.govnih.gov

| Technique | Principle | Advantages | Disadvantages | Typical Recovery Rate |

|---|---|---|---|---|

| Protein Precipitation (PP) | Protein denaturation and removal by adding an organic solvent. actapharmsci.com | Fast, simple, inexpensive. actapharmsci.com | Less clean extract, potential for matrix effects. actapharmsci.com | >90% actapharmsci.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. euchembiojreviews.com | Cleaner than PP, good recovery. actapharmsci.com | Labor-intensive, uses large solvent volumes. actapharmsci.com | 85-95% nih.gov |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, while interferences are washed away. rocker.com.tw | High selectivity, very clean extracts, allows for sample concentration. rocker.com.twnih.gov | More complex and costly, requires method development. actapharmsci.com | >90% chromatographytoday.com |

Derivatization for Enhanced Detection or Separation

Derivatization is a chemical modification technique used to convert an analyte into a derivative that has improved properties for separation or detection. drawellanalytical.comactascientific.com For compounds that have weak or no chromophores (light-absorbing groups) or fluorophores (fluorescent groups), derivatization can significantly enhance sensitivity for UV-Vis or fluorescence detection in HPLC. axionlabs.comshimadzu.com

Amino acids, for example, are often derivatized with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) to make them detectable at low concentrations. axionlabs.comshimadzu.com The process can be performed before the sample is injected into the column (pre-column derivatization) or after separation (post-column derivatization). actascientific.com Pre-column derivatization is widely used and can be automated by modern HPLC autosamplers, which improves reproducibility. axionlabs.comshimadzu.com While this compound, as a fluoroquinolone, possesses inherent fluorescence, derivatization could theoretically be employed to shift its excitation or emission wavelengths to avoid interference from other fluorescent compounds in the matrix or to further enhance detection limits if required for trace-level analysis. nih.govresearchgate.net

Application of Spectroscopic Methods for this compound Analysis

Spectroscopic methods are fundamental to the analysis of this compound, serving purposes from concentration measurement to definitive structural confirmation. These techniques rely on the interaction of electromagnetic radiation with the molecule. technologynetworks.comlibretexts.org

UV-Vis Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the spectrum. technologynetworks.comupi.edu The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.edupro-analytics.net

For this compound, a UV-Vis spectrum would be recorded to identify the wavelength of maximum absorbance (λmax). This wavelength is then used for quantification because it provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. upi.edu To determine the concentration of this compound in a sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. upi.edu The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. nih.gov This method is valuable for in-vitro studies, such as dissolution testing, and for quantifying the compound in relatively simple solutions. bioglobax.com For complex matrices, extensive sample clean-up is necessary to remove interfering substances that also absorb in the UV range. nih.gov

| Parameter | Description | Example Finding |

|---|---|---|

| Wavelength (λmax) | Wavelength of maximum absorbance, providing the best sensitivity. | Fluoroquinolones typically show absorbance maxima between 270-330 nm. nih.gov |

| Linearity Range | The concentration range over which the absorbance is directly proportional to the concentration. | A typical range for a similar fluoroquinolone was 2.5–50.0 mg/L. nih.gov |

| Correlation Coefficient (r²) | A measure of how well the calibration data fit a linear regression line. A value close to 1.0 indicates excellent linearity. | >0.99 nih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. | For enrofloxacin in chicken plasma by HPLC-UV, the LOQ was 120 ng/mL. researchgate.net |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for determining the precise molecular structure of a compound. libretexts.orgrssl.com It works by observing the behavior of atomic nuclei (primarily ¹H and ¹³C) in a strong magnetic field. libretexts.org Each chemically distinct nucleus in a molecule resonates at a slightly different frequency, producing a unique NMR spectrum that acts as a molecular "fingerprint." rssl.com

For this compound, NMR is indispensable for: